N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromophenyl group and a methylthio group attached to the benzothiazole core
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-proliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the formation of the benzothiazole core followed by the introduction of the bromophenyl and methylthio substituents. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as p-toluenesulfonic acid or acetic acid are often used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency. Large-scale production may also involve continuous flow reactors to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative without the bromophenyl and methylthio groups.
6-Methylthio-2-aminobenzothiazole: Similar structure but lacks the bromophenyl group.
3-Bromophenylbenzothiazole: Contains the bromophenyl group but lacks the methylthio group.
Uniqueness
N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the presence of both the bromophenyl and methylthio groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
IUPAC Name |
N-(3-bromophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJIQSJZASGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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